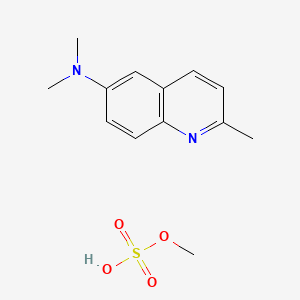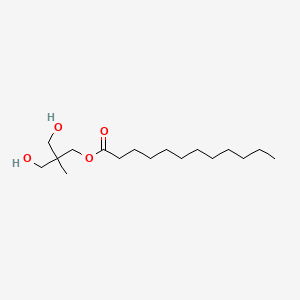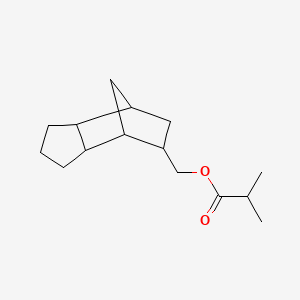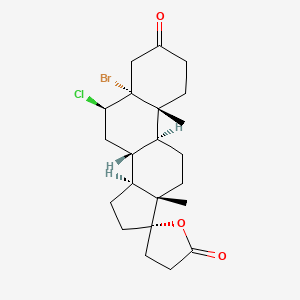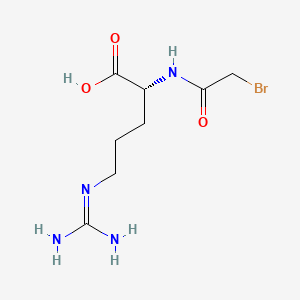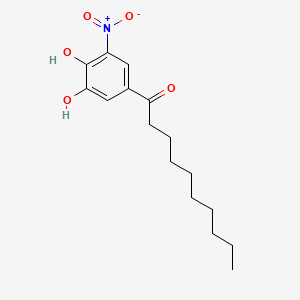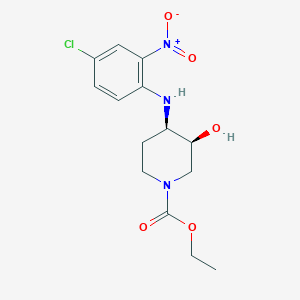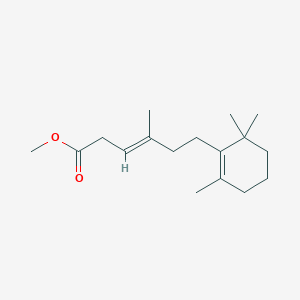
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C12H24NO2+.C2H5O4S-. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium group and an ethyl sulphate group.
Méthodes De Préparation
The synthesis of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate typically involves a multi-step process. One common method includes the reaction of methyl benzylaminoethanol with acryloyl chloride, followed by a reaction with an ethoxylated compound, and finally reacting with ammonium chloride to obtain the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Polymerization: Due to the presence of the acryloyl group, it can participate in polymerization reactions, forming polymers with unique properties.
Applications De Recherche Scientifique
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound has applications in biological research, particularly in studies involving cell membranes and ion channels.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mécanisme D'action
The mechanism of action of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme activity. The pathways involved often include oxidative stress and inhibition of key metabolic enzymes.
Comparaison Avec Des Composés Similaires
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate can be compared with other similar compounds such as:
[2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate: This compound has a similar structure but differs in the presence of a methacryloyloxy group instead of an acryloyloxy group.
Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: Another similar compound with a benzyl group instead of a triethyl group.
2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate: This compound has an acetoacetate group, making it distinct in its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
63101-12-2 |
|---|---|
Formule moléculaire |
C14H29NO6S |
Poids moléculaire |
339.45 g/mol |
Nom IUPAC |
ethyl sulfate;triethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C12H24NO2.C2H6O4S/c1-6-13(7-2,8-3)9-10-15-12(14)11(4)5;1-2-6-7(3,4)5/h4,6-10H2,1-3,5H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
XJFXQQWVLYWJJH-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


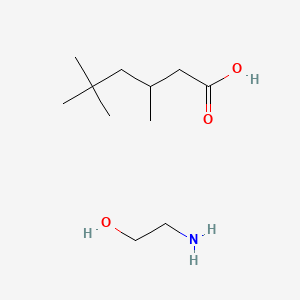
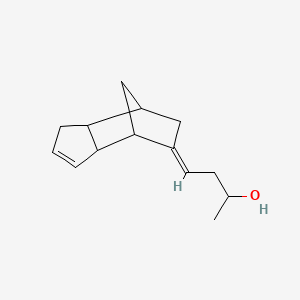
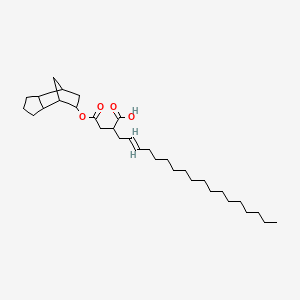

![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
